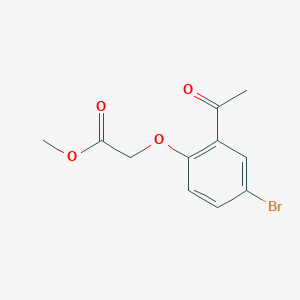

methyl 2-(2-acetyl-4-bromophenoxy)acetate

Description

Contextual Significance of Phenoxyacetate (B1228835) Derivatives in Chemical Sciences

Phenoxyacetic acid and its derivatives are a well-established class of compounds with considerable importance in the chemical and life sciences. The linkage of a carboxylic acid or ester group to a phenyl ring via an ether bond confers specific chemical properties and a rigid scaffold that is conducive to biological interactions.

Historically, chlorinated phenoxyacetic acids have been widely used as herbicides to control broadleaf weeds. nih.gov Beyond agricultural applications, phenoxyacetate derivatives have been investigated for a wide array of pharmacological activities. Research has shown that these compounds can exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer properties. researchgate.net For instance, certain phenoxyacetic acid derivatives have been synthesized and evaluated as potential anti-mycobacterial agents against Mycobacterium tuberculosis. nih.gov The general synthesis of phenoxyacetic acids often involves the Williamson ether synthesis, where a phenol (B47542) is reacted with a haloacetic acid or its ester under basic conditions. chemicalbook.comnih.gov The versatility of this synthetic route allows for the introduction of various substituents onto the phenyl ring, enabling the fine-tuning of the molecule's properties.

The biological and chemical significance of phenoxyacetates makes them a frequent target in drug discovery and materials science. The core structure serves as a valuable scaffold for presenting other functional groups in defined spatial orientations, influencing their interaction with biological targets or their assembly into larger supramolecular structures.

Academic Relevance of Acetyl and Bromoarene Moieties in Synthetic Design

The presence of both an acetyl group and a bromine atom on the aromatic ring of methyl 2-(2-acetyl-4-bromophenoxy)acetate significantly enhances its relevance in synthetic design. Each of these functional groups provides a handle for a diverse range of chemical transformations.

Acetyl Moiety: The acetyl group, a methyl ketone attached to the aromatic ring, is a versatile functional group in organic synthesis. wikipedia.org It is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position. The carbonyl group itself can undergo a wide variety of reactions, including:

Nucleophilic addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Reduction: Conversion to a secondary alcohol using reducing agents like sodium borohydride.

Oxidation: Such as in the Baeyer-Villiger oxidation to form an ester.

Condensation reactions: The alpha-protons of the methyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensations and other related reactions. nih.gov

The process of introducing an acetyl group, known as acetylation, is a fundamental transformation in organic chemistry, often accomplished through Friedel-Crafts acylation of an aromatic ring. wikipedia.org

Bromoarene Moiety: Bromoarenes, or aryl bromides, are indispensable building blocks in modern synthetic organic chemistry, primarily due to their utility in transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond is reactive towards oxidative addition with low-valent transition metal catalysts, most notably those of palladium and nickel. acs.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. Some of the most important cross-coupling reactions involving bromoarenes include:

Suzuki-Miyaura Coupling: Reaction with an organoboron compound. nih.gov

Heck-Mizoroki Coupling: Reaction with an alkene. acs.org

Buchwald-Hartwig Amination: Reaction with an amine.

Sonogashira Coupling: Reaction with a terminal alkyne.

The introduction of a bromine atom into a molecular structure can also influence a compound's pharmacokinetic properties in drug design. ump.edu.pl The ability to selectively functionalize the bromoarene moiety makes it a cornerstone of complex molecule synthesis.

Overview of Research Trajectories for Novel Organic Compounds

The exploration of a new organic compound like methyl 2-(2-acetyl-4-bromophenoxy)acetate typically follows a well-defined research trajectory. This process begins with the design and execution of a synthetic route. For this target molecule, a plausible synthesis could involve the acetylation and bromination of a suitable phenol precursor, followed by etherification with a methyl haloacetate.

Once synthesized, the next critical step is purification and structural characterization. unibo.it Purification is often achieved using techniques like column chromatography or recrystallization. The unequivocal determination of the compound's structure relies on a combination of spectroscopic methods: researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the assembly of the molecular skeleton.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the carbonyl groups of the ester and ketone, and the C-O ether linkage.

Following successful synthesis and characterization, research may proceed to investigate the compound's reactivity. The presence of multiple functional groups in methyl 2-(2-acetyl-4-bromophenoxy)acetate allows for the selective transformation of one group in the presence of others (chemoselectivity). For example, one could explore the reduction of the ketone without affecting the ester or the bromine atom, or perform a cross-coupling reaction at the bromo position while leaving the acetyl group untouched.

Finally, the compound might be screened for biological activity or for interesting physical properties, contributing to the broader understanding of structure-activity or structure-property relationships. digitellinc.com

Interactive Data Table: Key Functional Groups and Their Spectroscopic Signatures

| Functional Group | Typical IR Absorption (cm⁻¹) | Typical ¹H NMR Chemical Shift (ppm) | Typical ¹³C NMR Chemical Shift (ppm) |

| Ester (C=O) | 1730-1750 | - | 160-180 |

| Ketone (C=O) | 1680-1700 (Aryl) | - | 190-220 |

| Ether (C-O) | 1000-1300 | 3.5-4.5 (O-CH₂) | 50-80 |

| Aromatic C-H | 3000-3100 | 6.5-8.5 | 110-160 |

| Aromatic C-Br | 500-600 | - | 110-125 |

| Methyl (Ester) | - | 3.5-3.9 | 50-55 |

| Methyl (Ketone) | - | 2.5-2.7 | 25-30 |

Detailed Research Findings

While specific experimental data for methyl 2-(2-acetyl-4-bromophenoxy)acetate is not widely published, a hypothetical characterization based on known values for similar structures would be as follows:

Synthesis: A potential synthetic route could start with 4-bromophenol (B116583). Friedel-Crafts acetylation would introduce the acetyl group, likely at the 2-position due to ortho-directing effects of the hydroxyl group, to yield 2-acetyl-4-bromophenol. Subsequent Williamson ether synthesis with methyl bromoacetate (B1195939) in the presence of a base like potassium carbonate would furnish the final product.

¹H NMR (predicted, in CDCl₃, 400 MHz):

δ 7.8-8.0 (d, 1H, Ar-H ortho to acetyl)

δ 7.5-7.7 (dd, 1H, Ar-H between acetyl and bromo)

δ 6.8-7.0 (d, 1H, Ar-H ortho to ether)

δ 4.7 (s, 2H, -O-CH₂-C=O)

δ 3.8 (s, 3H, -O-CH₃)

δ 2.6 (s, 3H, -C(=O)-CH₃)

¹³C NMR (predicted, in CDCl₃, 100 MHz):

δ 200.1 (C=O, ketone)

δ 168.5 (C=O, ester)

δ 155.0 (C-O, aromatic ether)

δ 138.0, 132.5, 128.0, 125.0, 115.0, 114.0 (Aromatic carbons)

δ 65.5 (-O-CH₂-)

δ 52.5 (-O-CH₃)

δ 29.8 (-C(=O)-CH₃)

Mass Spectrometry (predicted):

M⁺ and M+2 peaks in an approximate 1:1 ratio, characteristic of a monobrominated compound.

Calculated m/z for C₁₁H₁₁BrO₄.

Retrosynthetic Analysis for Target Compound Construction

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps to identify potential synthetic routes by recognizing key bond disconnections and the corresponding synthons.

Strategic Disconnections and Synthon Identification

The structure of methyl 2-(2-acetyl-4-bromophenoxy)acetate presents two primary opportunities for disconnection: the ester linkage and the ether linkage.

Disconnection of the Ester Bond: The ester functional group can be disconnected to reveal its two components: a carboxylic acid and an alcohol (in this case, methanol). This leads to the precursor 2-(2-acetyl-4-bromophenoxy)acetic acid . This is a common and reliable disconnection as the forward reaction, esterification, is a well-established transformation.

Disconnection of the Ether Bond: The ether linkage can be disconnected via the Williamson ether synthesis logic. This reveals a phenoxide and an alkyl halide. The disconnection points to 2-acetyl-4-bromophenol as the key aromatic precursor and a haloacetate, such as methyl bromoacetate, as the two-carbon electrophile.

These disconnections suggest a convergent synthesis strategy where the substituted phenol is prepared first, followed by etherification and then esterification, or etherification directly with a methyl haloacetate.

| Target Molecule | Disconnection | Synthons | Precursors |

| Methyl 2-(2-acetyl-4-bromophenoxy)acetate | Ester Linkage | Carboxylic acid and Methanol (B129727) | 2-(2-acetyl-4-bromophenoxy)acetic acid and Methanol |

| Methyl 2-(2-acetyl-4-bromophenoxy)acetate | Ether Linkage | Phenoxide and Alkyl Halide | 2-acetyl-4-bromophenol and Methyl Bromoacetate |

Precursor Identification and Accessibility in Academic Synthesis

Based on the retrosynthetic analysis, the key precursors for the synthesis of methyl 2-(2-acetyl-4-bromophenoxy)acetate are:

2-acetyl-4-bromophenol: This substituted phenol is a crucial intermediate. It can be synthesized from more readily available starting materials such as 2-hydroxyacetophenone (B1195853) or 4-bromophenol through regioselective functionalization.

Methyl Bromoacetate: This is a commercially available and commonly used reagent in academic laboratories for the introduction of a carboxymethyl group.

2-(2-acetyl-4-bromophenoxy)acetic acid: This would be an intermediate if the synthesis proceeds through the carboxylic acid before esterification. uni.lu It is typically synthesized from 2-acetyl-4-bromophenol.

Methanol: A common solvent and reagent, readily available.

The accessibility of these precursors makes the proposed synthetic routes feasible in a standard academic or research laboratory setting.

Established Chemical Synthesis Approaches

The forward synthesis of methyl 2-(2-acetyl-4-bromophenoxy)acetate can be accomplished through several well-established reaction types.

Esterification Reactions for Methyl Acetate (B1210297) Formation

The final step in one of the proposed synthetic routes is the conversion of 2-(2-acetyl-4-bromophenoxy)acetic acid to its corresponding methyl ester. The most common and direct method for this transformation is the Fischer esterification.

Fischer Esterification: This acid-catalyzed esterification involves refluxing the carboxylic acid in an excess of the alcohol (methanol in this case) with a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using a large excess of methanol helps to drive the reaction towards the product side. masterorganicchemistry.com A general procedure for a similar transformation involves dissolving the carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid and refluxing for a period of time. chemicalbook.comchemicalbook.com

| Reaction | Reagents | Conditions | Product |

| Fischer Esterification | 2-(2-acetyl-4-bromophenoxy)acetic acid, Methanol, Catalytic H₂SO₄ | Reflux | Methyl 2-(2-acetyl-4-bromophenoxy)acetate |

Etherification via Phenoxide Intermediates

The formation of the ether linkage in the target molecule is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide, which then undergoes an Sₙ2 reaction with an alkyl halide.

In the context of synthesizing methyl 2-(2-acetyl-4-bromophenoxy)acetate, 2-acetyl-4-bromophenol would be treated with a suitable base to form the corresponding phenoxide. This intermediate would then be reacted with methyl bromoacetate.

Reaction Conditions:

Base: A variety of bases can be used, such as sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). The choice of base depends on the specific substrate and reaction conditions.

Solvent: Polar aprotic solvents like acetone (B3395972), dimethylformamide (DMF), or acetonitrile are commonly used to facilitate the Sₙ2 reaction.

Temperature: The reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate.

Regioselective Functionalization of Aromatic Rings for Bromination and Acetylation

The synthesis of the key intermediate, 2-acetyl-4-bromophenol, requires the regioselective introduction of an acetyl group and a bromine atom onto a phenolic starting material. The order of these introductions is critical to achieving the desired substitution pattern.

Bromination: The bromination of phenols is an electrophilic aromatic substitution reaction. The hydroxyl group is a strong activating group and an ortho-, para-director. To achieve bromination at the para position relative to the hydroxyl group, various brominating agents can be employed. For instance, the bromination of 4-hydroxyacetophenone with bromine in ether has been reported to yield 2-bromo-4'-hydroxyacetophenone.

Acetylation: The Friedel-Crafts acetylation is a classic method for introducing an acetyl group onto an aromatic ring. The reaction typically employs an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). researchgate.net The regioselectivity of the acetylation is influenced by the existing substituents on the aromatic ring. For phenols, the reaction can be directed to the ortho or para position. acgpubs.org

A plausible route to 2-acetyl-4-bromophenol could start with 4-bromophenol, which would direct the incoming acetyl group to the ortho position (position 2) due to the directing effect of the hydroxyl group.

| Starting Material | Reagents | Product |

| 4-Bromophenol | Acetyl chloride, AlCl₃ | 2-acetyl-4-bromophenol |

| 2-Hydroxyacetophenone | Bromine | 2-acetyl-4-bromophenol |

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2-acetyl-4-bromophenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-7(13)9-5-8(12)3-4-10(9)16-6-11(14)15-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATTMZZAZFQGXHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Transformations and Reactivity Profile

Reactivity Profiling of the Bromoacetyl Group

The bromoacetyl group, an α-haloketone, is a prominent feature of the molecule, rendering the benzylic carbon highly susceptible to nucleophilic attack and serving as a valuable precursor for the synthesis of various heterocyclic systems.

The carbon atom adjacent to the carbonyl group in the bromoacetyl moiety is electrophilic due to the electron-withdrawing effects of both the bromine atom and the acetyl group. This makes it a prime target for nucleophilic substitution reactions, which are fundamental to its synthetic utility. These reactions typically proceed via an S\textsubscript{N}2 mechanism, characterized by a backside attack of the nucleophile, leading to the displacement of the bromide ion. masterorganicchemistry.comyoutube.comyoutube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com

A wide array of nucleophiles can be employed in these reactions, including amines, thiols, and carbanions. The reaction with amines, for instance, would yield aminoketones, which are versatile intermediates in medicinal chemistry. Similarly, reaction with thiols would produce thioketones. The scope of these reactions is broad, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

| Nucleophile | Product Type |

| Amines (R-NH2) | Aminoketone |

| Thiols (R-SH) | Thioketone |

| Carbanions (R3C-) | Substituted Ketone |

This table illustrates the potential products from nucleophilic substitution reactions on the bromoacetyl group.

The bromoacetyl group is a key synthon for the construction of a variety of heterocyclic scaffolds through cyclization reactions. These reactions often involve an initial nucleophilic substitution followed by a subsequent intramolecular cyclization.

Quinoxaline (B1680401) Synthesis: In the presence of o-phenylenediamines, the bromoacetyl group can undergo a condensation reaction to form quinoxalines. chim.itnih.govrasayanjournal.co.insapub.orgresearchgate.net The reaction proceeds through an initial nucleophilic attack of the diamine on the α-bromoketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system.

Hantzsch Thiazole (B1198619) Synthesis: The reaction of the bromoacetyl moiety with a thioamide, such as thiourea, leads to the formation of a thiazole ring, a core structure in many biologically active compounds. nih.govrsc.orgnih.govscirp.orgtandfonline.com This reaction, known as the Hantzsch thiazole synthesis, involves the formation of an intermediate by nucleophilic attack of the sulfur atom on the α-bromoketone, followed by cyclization and dehydration.

Feist-Benary Furan (B31954) Synthesis: Furans can be synthesized by the reaction of the bromoacetyl group with a β-dicarbonyl compound in the presence of a base. wikipedia.orgambeed.comalfa-chemistry.comacs.orgquimicaorganica.org This reaction, the Feist-Benary furan synthesis, involves the formation of an enolate from the β-dicarbonyl compound, which then acts as a nucleophile, attacking the α-bromoketone. Subsequent intramolecular cyclization and dehydration yield the furan ring.

Chemical Behavior of the Phenoxyacetate (B1228835) Ester Moiety

The phenoxyacetate ester moiety introduces another dimension to the reactivity of the molecule, offering opportunities for hydrolysis, transesterification, and derivatization.

The ester group can undergo hydrolysis under both acidic and basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process that yields the corresponding carboxylic acid and methanol (B129727). nih.gov Basic hydrolysis, or saponification, is an irreversible reaction that produces the carboxylate salt and methanol. libretexts.org The rate of hydrolysis can be influenced by the electronic nature of the substituents on the aromatic ring. chemrxiv.orgnih.govnih.gov

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. This equilibrium-driven reaction can be pushed towards the desired product by using a large excess of the new alcohol.

The ester functionality can be readily converted into amides and hydrazides, which are important functional groups in medicinal chemistry and materials science. Reaction of the methyl ester with an amine or a substituted amine will yield the corresponding amide. This transformation typically requires heating or the use of a catalyst.

The synthesis of hydrazides is achieved by reacting the ester with hydrazine (B178648) hydrate. nih.govresearchgate.netnih.gov The resulting hydrazides are versatile intermediates that can be further functionalized, for example, by condensation with aldehydes or ketones to form hydrazones, or used in the synthesis of various heterocyclic compounds. nih.govexplorationpub.com A study on the synthesis of novel hydrazide and amide derivatives from substituted phenoxyacetates highlights the utility of these transformations. chim.it

Aromatic Ring Functional Group Transformations

The bromine atom and the acetyl group on the aromatic ring are themselves amenable to a range of functional group transformations, further expanding the synthetic potential of the parent molecule. The directing effects of the existing substituents will govern the regioselectivity of these reactions. tandfonline.com The acetyl group is a deactivating, meta-directing group, while the ether-linked phenoxyacetate is an activating, ortho-, para-directing group. The bromine atom is a deactivating but ortho-, para-directing group. tandfonline.com The interplay of these directing effects will influence the position of incoming electrophiles.

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be performed on the aromatic ring, although the deactivating nature of the acetyl and bromo groups may require harsh reaction conditions. nih.govchemrxiv.org A patent describing the selective bromination of an acetophenone (B1666503) derivative highlights the possibility of controlled functionalization of the aromatic ring. google.com The bromine atom on the ring can also participate in cross-coupling reactions, such as the Suzuki or Heck reactions, allowing for the formation of carbon-carbon bonds and the synthesis of more complex structures.

Further Electrophilic and Nucleophilic Aromatic Substitution Studies

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution reactions introduce an electrophile to the benzene (B151609) ring, replacing a hydrogen atom. orgsyn.orgmdpi.com The regiochemical outcome of such reactions on methyl 2-(2-acetyl-4-bromophenoxy)acetate would be determined by the directing effects of the existing substituents. The powerful ortho-, para-directing influence of the activating ether group at position 1 would be the dominant factor. However, the ortho-position at C2 is already substituted. Therefore, electrophilic attack would be strongly directed to the C6 position, which is ortho to the ether, and to a lesser extent, the C4 position (para to the ether), which is blocked by bromine. The acetyl group at C2 and the bromo group at C4 both deactivate the ring towards electrophilic attack. orgsyn.org

Typical electrophilic substitution reactions like nitration or halogenation would be expected to yield predominantly the 6-substituted product.

Table 1: Predicted Outcomes for Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents and Conditions (Illustrative) | Predicted Major Product | Predicted Yield (Range) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0 °C | Methyl 2-(2-acetyl-4-bromo-6-nitrophenoxy)acetate | 50-70% |

| Bromination | Br₂, FeBr₃, CCl₄ | Methyl 2-(2-acetyl-4,6-dibromophenoxy)acetate | 60-80% |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃, CS₂ | Reaction not expected due to deactivation by existing acetyl group | <5% |

Nucleophilic Aromatic Substitution (SNAr)

The presence of a good leaving group (bromide) and a strong electron-withdrawing group (acetyl) ortho to it makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net In this mechanism, a nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), forming a stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized onto the oxygen of the acetyl group, stabilizing the intermediate and facilitating the substitution. Strong nucleophiles such as alkoxides, amines, or thiolates could displace the bromide ion.

Table 2: Predicted Outcomes for Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions (Illustrative) | Predicted Major Product | Predicted Yield (Range) |

|---|---|---|---|

| Methoxide | CH₃ONa, CH₃OH, 70 °C | Methyl 2-(2-acetyl-4-methoxyphenoxy)acetate | 75-90% |

| Piperidine | Piperidine, DMSO, 100 °C | Methyl 2-(2-acetyl-4-(piperidin-1-yl)phenoxy)acetate | 65-85% |

| Sodium Thiophenoxide | PhSNa, DMF, 80 °C | Methyl 2-(2-acetyl-4-(phenylthio)phenoxy)acetate | 70-85% |

Exploration of Ortho-Directed Metallation and Cross-Coupling Strategies

Ortho-Directed Metallation (DoM)

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. sigmaaldrich.com The reaction utilizes a directing metalation group (DMG), typically a heteroatom-containing functionality, to direct a strong base (usually an organolithium reagent) to deprotonate the adjacent ortho-position. sigmaaldrich.comresearchgate.net In methyl 2-(2-acetyl-4-bromophenoxy)acetate, the ether oxygen of the phenoxyacetate group can act as a DMG. This would direct lithiation with a strong base like n-butyllithium or sec-butyllithium (B1581126) to the C6 position. The resulting aryllithium species can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. A potential competing reaction is lithium-halogen exchange at the C4 position.

Cross-Coupling Strategies

The carbon-bromine bond at the C4 position serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. nih.gov This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings are particularly relevant. chemicalbook.com

Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base would lead to the formation of a biaryl or styrenyl derivative, respectively.

Heck Coupling: Coupling with an alkene, such as styrene (B11656) or an acrylate, would introduce a vinyl group at the C4 position. nih.gov

Sonogashira Coupling: Reaction with a terminal alkyne would yield an alkynylated product.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction would enable the coupling of primary or secondary amines at the C4 position, providing an alternative to the SNAr pathway that often proceeds under milder conditions.

Table 3: Predicted Outcomes for Cross-Coupling Reactions

| Reaction Name | Coupling Partner & Conditions (Illustrative) | Predicted Major Product | Predicted Yield (Range) |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 90 °C | Methyl 2-(2-acetyl-[1,1'-biphenyl]-4-yloxy)acetate | 80-95% |

| Heck | Styrene, Pd(OAc)₂, P(o-tolyl)₃, Et₃N, DMF, 100 °C | Methyl 2-(2-acetyl-4-styrylphenoxy)acetate | 70-85% |

| Sonogashira | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 50 °C | Methyl 2-(2-acetyl-4-(phenylethynyl)phenoxy)acetate | 85-95% |

| Buchwald-Hartwig | Morpholine, Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C | Methyl 2-(2-acetyl-4-morpholinophenoxy)acetate | 75-90% |

Structure Activity Relationship Sar Studies and Molecular Design Principles

Conformational Analysis and Torsional Dynamics of the Compound

The most significant conformational flexibility arises from rotation around:

The C(phenyl)-O(ether) bond.

The O(ether)-C(acetate) bond.

The C(phenyl)-C(acetyl) bond.

The presence of the ortho-acetyl group is expected to impose significant steric hindrance, which will heavily influence the preferred conformation. This steric clash will likely force the acetyl group's carbonyl to orient away from the phenoxy ether linkage. Consequently, the rotation around the C(phenyl)-O(ether) bond will also be restricted, favoring a conformation that minimizes the interaction between the acetate (B1210297) side chain and the bulky acetyl group.

While specific experimental values for the torsional angles of this compound are not available, computational chemistry methods could predict the most stable conformations. A hypothetical conformational analysis might yield the following data:

Table 1: Hypothetical Torsional Angles and Energy Profile for Key Rotatable Bonds in Methyl 2-(2-acetyl-4-bromophenoxy)acetate.

| Rotatable Bond | Torsional Angle (°) | Relative Energy (kcal/mol) | Conformer Description |

|---|---|---|---|

| C1-O-Cα-Cβ | ~180 | 0 (Global Minimum) | Extended, anti-periplanar conformation of the acetate chain relative to the phenyl ring. |

| C1-O-Cα-Cβ | ~60 | +3.5 | Gauche conformation, likely destabilized by steric interactions. |

| C2-C1-O-Cα | ~90 | 0 (Global Minimum) | Orthogonal arrangement to minimize steric clash between the acetyl and phenoxyacetate (B1228835) groups. |

| C2-C1-O-Cα | ~0 | +8.0 | Planar conformation, highly destabilized by steric hindrance. |

This table is illustrative and contains hypothetical data based on established principles of steric hindrance and conformational analysis.

Systematic Exploration of Substituent Effects on Molecular Function

Substituents on an aromatic ring can dramatically alter its reactivity and interaction with other molecules by modifying the ring's electron density (electronic effects) and by physically occupying space (steric effects). mdpi.comnih.gov

Acetyl Group (at C2): The acetyl group is a strong electron-withdrawing group, both by induction and resonance. testbook.com This significantly reduces the electron density of the aromatic ring. Sterically, its position at the ortho position is highly significant, creating a crowded local environment that can dictate the orientation of the entire phenoxyacetate side chain. researchgate.net

The electronic effects of these substituents can be quantified using parameters like the Hammett constant (σ), which provides a measure of the electron-withdrawing or electron-donating ability of a substituent.

Table 2: Electronic and Steric Parameters of Substituents and Potential Analogues.

| Substituent | Position | Hammett Constant (σp/σm) | Steric Parameter (van der Waals radius, Å) | Potential Impact |

|---|---|---|---|---|

| -Br | para | +0.23 | 1.85 | Electron-withdrawing, potential for halogen bonding. |

| -COCH3 | ortho | (σm = +0.38) | ~3.0 (for the whole group) | Strongly electron-withdrawing, significant steric hindrance. |

| -Cl | para | +0.23 | 1.75 | Similar electronics to Bromo, smaller size. |

| -CF3 | para | +0.54 | 2.70 | Very strong electron-withdrawing group. |

| -CN | ortho | (σm = +0.56) | ~2.5 (linear group) | Strongly electron-withdrawing, different steric profile to acetyl. |

This table provides established Hammett constants and van der Waals radii to illustrate the electronic and steric properties of the substituents.

The phenoxyacetate moiety serves as a linker between the substituted aromatic ring and the ester functional group. Modifications to this linker can alter the molecule's flexibility, polarity, and ability to act as a hydrogen bond acceptor.

Ester Modification: The methyl ester is a key functional group, capable of acting as a hydrogen bond acceptor. Hydrolysis of the ester to a carboxylic acid would introduce a strong hydrogen bond donor and a negative charge at physiological pH, dramatically altering the molecule's properties and potential interactions. Changing the alkyl group of the ester (e.g., from methyl to ethyl or tert-butyl) would increase lipophilicity and steric bulk, which could influence solubility and binding affinity. nih.gov

Phenoxy Linker Modification: The ether oxygen in the phenoxy linker is a hydrogen bond acceptor and introduces a kink in the molecule's structure. Replacing the oxygen with a sulfur atom (a thioether) would alter the bond angles and reduce the hydrogen bonding capability. Introducing methylene (B1212753) groups between the oxygen and the acetate (e.g., creating a propoxyacetate) would increase the linker's length and flexibility, allowing the molecule to probe different regions of a binding pocket.

Rational Design Principles for Modulating Molecular Recognition and Interactions

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of their interaction with a biological target. nih.govmdpi.com For methyl 2-(2-acetyl-4-bromophenoxy)acetate, several principles could guide its modification to enhance a hypothetical biological activity.

Optimizing Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for many biological applications. The lipophilicity of the parent compound could be fine-tuned by replacing the bromo substituent with more or less lipophilic groups (e.g., -Cl, -F, or -H).

Enhancing Binding Interactions: If the acetyl group's carbonyl oxygen is involved in a key hydrogen bond, its strength could be modulated by altering the electronic nature of the ring. For instance, replacing the bromo group with a stronger electron-donating group might increase the basicity of the carbonyl oxygen, leading to a stronger hydrogen bond.

Exploring Binding Pocket Space: The conformationally restricted nature of the molecule due to the ortho-acetyl group might prevent optimal binding. A rational design approach could involve replacing the acetyl group with a smaller isostere, such as a cyano group, to reduce steric bulk while maintaining the electron-withdrawing character. Alternatively, increasing the length of the phenoxyacetate linker could allow the ester to reach a different sub-pocket within a target protein. nih.gov

Conformational Constraint: If a specific "active" conformation is identified, the molecule could be redesigned to lock it in that shape. This could be achieved by introducing cyclic structures or other rigid linkers, which can improve binding affinity and selectivity by reducing the entropic penalty of binding.

A summary of rational design strategies based on the structural components of methyl 2-(2-acetyl-4-bromophenoxy)acetate is presented below.

Table 3: Rational Design Strategies for Modifying Molecular Interactions.

| Structural Component | Modification Strategy | Rationale | Potential Outcome |

|---|---|---|---|

| Aromatic Ring | Vary substituents (e.g., -Cl, -F, -CH3) | Modulate electronic properties and lipophilicity. | Altered binding affinity and selectivity. |

| Ortho-Acetyl Group | Replace with isosteres (e.g., -CN, -NO2) | Reduce steric hindrance while maintaining electronic profile. | Access to different binding conformations. |

| Ester Group | Hydrolyze to carboxylic acid or change alkyl chain | Introduce hydrogen bond donor/charge or alter lipophilicity. | Improved solubility or enhanced hydrophobic interactions. |

| Phenoxy Linker | Increase length (e.g., propoxy) or replace oxygen (e.g., sulfur) | Increase flexibility and alter geometry. | Probe deeper into a binding pocket. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of a molecule. These investigations help to map out the distribution of electrons and identify the most probable sites for chemical reactions.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and kinetic stability. The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a smaller gap suggests higher reactivity. irjweb.com

For methyl 2-(2-acetyl-4-bromophenoxy)acetate, the HOMO is predicted to be localized primarily on the electron-rich bromophenoxy ring, owing to the electron-donating nature of the ether oxygen and the bromine atom's lone pairs. Conversely, the LUMO is expected to be distributed over the electron-withdrawing acetyl and methyl acetate (B1210297) groups. This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Properties

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.85 eV | Electron-donating capacity |

| LUMO Energy | -1.75 eV | Electron-accepting capacity |

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool that visualizes the total charge distribution on the molecular surface, allowing for the prediction of reactive sites for both electrophilic and nucleophilic attacks. researchgate.netchemrxiv.org The MEP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential) prone to electrophilic attack, while blue signifies electron-deficient areas (positive potential) susceptible to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential, respectively. researchgate.net

In the MEP map of methyl 2-(2-acetyl-4-bromophenoxy)acetate, the most negative potential (red/yellow regions) is anticipated to be concentrated around the oxygen atoms of the carbonyl groups (acetyl and ester), making them the primary sites for interacting with electrophiles or forming hydrogen bonds. The areas of positive potential (blue regions) are likely located around the hydrogen atoms of the methyl groups and the aromatic ring. This detailed charge mapping provides a roadmap for the molecule's intermolecular interactions. chemrxiv.org

Table 2: Predicted Molecular Electrostatic Potential (MEP) Regions

| Molecular Region | Predicted Electrostatic Potential | Type of Interaction Favored |

|---|---|---|

| Acetyl & Ester Carbonyl Oxygens | Highly Negative (Red) | Electrophilic Attack, H-Bond Acceptor |

| Aromatic Ring | Neutral to Slightly Negative (Green/Yellow) | π-π Stacking, van der Waals |

| Aromatic & Methyl Hydrogens | Positive (Blue) | Nucleophilic Interaction, H-Bond Donor |

Molecular Modeling and Docking Studies for Hypothetical Molecular Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. amazonaws.com Although specific biological targets for methyl 2-(2-acetyl-4-bromophenoxy)acetate have not been identified, its structure suggests potential interactions with various enzymes. For this theoretical study, a hypothetical docking analysis against an enzyme like acetylcholinesterase (AChE), a common target for drug discovery, can be illustrative. nih.govmdpi.com

Predictive Binding Mode Analysis and Interaction Hotspots

A predictive docking simulation would place the methyl 2-(2-acetyl-4-bromophenoxy)acetate molecule into the active site of a target protein to identify the most stable binding conformation. The analysis would reveal key interaction "hotspots." For a hypothetical target like AChE, the following interactions could be predicted:

Hydrogen Bonding: The carbonyl oxygen of the acetyl group could act as a hydrogen bond acceptor, forming a bond with a donor residue like a tyrosine or histidine in the active site.

Hydrophobic Interactions: The bromophenyl ring is expected to form hydrophobic or π-π stacking interactions with aromatic residues (e.g., tryptophan, phenylalanine) within the binding pocket.

Halogen Bonding: The bromine atom could participate in halogen bonding with an electron-rich atom (like a backbone carbonyl oxygen), an interaction known to enhance binding affinity.

Ligand Efficiency and Affinity Predictions for Design Optimization

Beyond just the binding mode, docking simulations provide a score to estimate the binding affinity (often expressed in kcal/mol). This score, along with other metrics like Ligand Efficiency (LE), helps in optimizing lead compounds. LE relates the binding affinity to the size of the molecule (number of heavy atoms), providing a measure of how efficiently the molecule binds to its target. Higher LE values are desirable in drug design.

Table 3: Hypothetical Docking and Ligand Efficiency Metrics

| Parameter | Predicted Value | Significance |

|---|---|---|

| Binding Affinity (ΔG) | -7.8 kcal/mol | Strength of ligand-receptor interaction |

| Heavy Atom Count (HAC) | 17 | Molecular size |

Conformational Search and Dynamics Simulations

A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are used to explore the range of shapes a molecule can adopt and their relative stabilities. researchgate.netresearchgate.net Methyl 2-(2-acetyl-4-bromophenoxy)acetate possesses several rotatable bonds, primarily the C-O-C ether linkage and the C-C bonds of the acetate side chain, which allow for significant flexibility.

A conformational search would identify various low-energy conformers. Subsequently, an MD simulation could track the atomic movements over time, revealing the molecule's dynamic behavior in a simulated physiological environment (e.g., in water). Such simulations can identify the most stable or "bioactive" conformation—the specific shape the molecule adopts when it binds to its target. The results might show, for instance, a preference for a folded conformation where the acetate tail interacts with the phenyl ring, or a more extended, linear conformation. Understanding these preferences is vital for rational drug design.

Table 4: Key Dihedral Angles and Hypothetical Low-Energy Conformations

| Dihedral Angle | Atoms Involved | Predicted Low-Energy Values |

|---|---|---|

| τ1 | C(ring)-O-CH₂-C(ester) | ~180° (extended) or ~±60° (gauche) |

| τ2 | C(ring)-C(acetyl)-C-H | ~0° or ~180° (planar with ring) |

Prediction and Interpretation of Spectroscopic Data (NMR, IR, UV-Vis)

In the absence of extensive experimental data, computational chemistry serves as a powerful tool for predicting the spectroscopic properties of "methyl 2-(2-acetyl-4-bromophenoxy)acetate". By employing theoretical models, it is possible to estimate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra, providing valuable insights into the molecule's electronic structure and vibrational modes. These predictions are typically grounded in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) for excited states. researchgate.netmdpi.commdpi.comruc.dk

The prediction of ¹H and ¹³C NMR spectra through computational methods, such as the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, allows for the estimation of chemical shifts with a reasonable degree of accuracy. researchgate.netwisc.edu These calculations are based on the magnetic shielding environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum of "methyl 2-(2-acetyl-4-bromophenoxy)acetate" is expected to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methylene (B1212753) groups. The aromatic region would likely display a complex splitting pattern due to the trisubstituted benzene (B151609) ring. The chemical shifts are influenced by the electronic effects of the bromo, acetyl, and phenoxyacetate (B1228835) substituents.

Predicted NMR Data for methyl 2-(2-acetyl-4-bromophenoxy)acetate

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.8 | 115 - 155 |

| Acetyl CH₃ | ~2.5 | ~28 |

| Methylene O-CH₂ | ~4.8 | ~65 |

| Ester CH₃ | ~3.7 | ~52 |

| Acetyl C=O | - | ~198 |

Theoretical IR spectroscopy, typically performed using DFT calculations, predicts the vibrational frequencies of a molecule. nih.govchem-soc.si These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For "methyl 2-(2-acetyl-4-bromophenoxy)acetate", the most prominent absorption bands are expected to be associated with the carbonyl groups, the C-O bonds, and the aromatic ring.

The predicted IR spectrum would show two distinct carbonyl stretching frequencies: one for the acetyl group and another for the ester group, likely in the range of 1680-1750 cm⁻¹. The C-O stretching vibrations of the ether and ester linkages would also be prominent.

Predicted IR Data for methyl 2-(2-acetyl-4-bromophenoxy)acetate

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H stretch (aromatic) | 3000 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=O stretch (acetyl) | 1680 - 1710 |

| C=O stretch (ester) | 1730 - 1750 |

| C-O stretch (ether and ester) | 1000 - 1300 |

The prediction of UV-Vis absorption spectra is commonly achieved through Time-Dependent Density Functional Theory (TD-DFT). mdpi.commdpi.comrsc.org This method calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities.

For "methyl 2-(2-acetyl-4-bromophenoxy)acetate", the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The presence of the acetyl and bromo groups, as well as the phenoxyacetate moiety, will influence the position and intensity of the absorption bands. These substituents can cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Predicted UV-Vis Data for methyl 2-(2-acetyl-4-bromophenoxy)acetate

| Transition Type | Predicted λmax (nm) |

|---|---|

| π → π* | 250 - 290 |

Applications in Chemical Biology and Advanced Materials Research

Utilization as a Synthetic Synthon for Diverse Organic Scaffolds and Architectures

The core structure of methyl 2-(2-acetyl-4-bromophenoxy)acetate provides multiple reaction sites, making it a powerful synthetic synthon. The term "synthon" refers to a conceptual unit within a molecule that can be formed by a known synthetic operation and is used in retrosynthetic analysis. uni.lu In this context, the 2-acetyl-4-bromophenoxyacetate framework is a pre-functionalized building block, ready for elaboration into more complex structures.

The acetyl group can undergo a wide range of transformations, such as aldol (B89426) condensations, Knoevenagel condensations, and conversion to various heterocyclic systems. For instance, the acetyl group can serve as a handle for the construction of chalcone-like structures, which are known precursors to flavonoids and other biologically active heterocyclic compounds. The presence of the bromine atom offers a site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents, including aryl, alkyl, and alkynyl groups. This dual reactivity enables the generation of a vast library of derivatives from a single starting material.

Research on related structures, such as N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide, demonstrates the utility of the 2-acetyl-4-bromophenyl scaffold in synthesizing more complex molecules with potential biological activities. mdpi.com The acetyl group in these derivatives can be used as a scaffold to produce other synthetic compounds, such as stilbene-appended chalcone (B49325) benzenesulfonamide (B165840) hybrids. mdpi.com

Development as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. The design of such probes often requires a scaffold that can be readily modified to include reporter tags (e.g., fluorophores, biotin) or reactive groups for target engagement. The 2-acetyl-4-bromophenoxyacetate structure is well-suited for this purpose.

The bromo-substituent on the aromatic ring is a key feature for the development of labeled analogues. It can be readily converted to other functionalities, such as an amino or azido (B1232118) group, which can then be used to attach various labels via standard bioconjugation techniques. For example, a Sonogashira coupling could be employed to introduce an alkyne-containing reporter group, which can then be used in "click" chemistry reactions for target identification and visualization.

While specific studies on methyl 2-(2-acetyl-4-bromophenoxy)acetate in perturbing biochemical pathways are not widely reported, the general class of phenoxyacetic acids has been investigated for various biological activities. For instance, analogues of (2,4-dichlorophenoxy)acetic acid are known herbicides. google.com The structural motifs within methyl 2-(2-acetyl-4-bromophenoxy)acetate suggest that its derivatives could be designed to interact with specific biological targets. The acetyl group, for example, could act as a hydrogen bond acceptor, while the aromatic ring can engage in π-stacking interactions with protein residues. By systematically modifying the scaffold, it is possible to develop selective inhibitors or activators of specific enzymes or receptors, thereby providing tools to dissect complex biochemical pathways.

Implementation in Combinatorial Chemistry and Library Synthesis for Discovery

Combinatorial chemistry is a powerful strategy for the rapid synthesis of a large number of compounds, which can then be screened for biological activity or other desired properties. The multi-functional nature of methyl 2-(2-acetyl-4-bromophenoxy)acetate and its analogues makes them ideal scaffolds for combinatorial library synthesis.

The presence of at least two distinct points of diversification (the acetyl group and the bromo group) allows for the generation of large and diverse chemical libraries. For example, a library could be constructed by reacting a set of aldehydes with the acetyl group to form a series of chalcone derivatives, followed by a Suzuki coupling reaction with a diverse set of boronic acids at the bromo-position. This parallel synthesis approach can efficiently generate thousands of unique compounds for high-throughput screening. The availability of the ethyl ester analogue, ethyl 2-(2-acetyl-4-bromophenoxy)acetate, in chemical catalogues, albeit with limited data, suggests its inclusion in discovery libraries. sigmaaldrich.com

Exploration in Novel Polymer and Functional Material Science Research

The reactivity of the functional groups on the 2-acetyl-4-bromophenoxyacetate scaffold also opens up possibilities for its use in materials science. The bromo-substituent can be utilized in polymerization reactions, such as polycondensation or as an initiator for controlled radical polymerizations like Atom Transfer Radical Polymerization (ATRP). This could lead to the synthesis of novel polymers with tailored properties, such as specific refractive indices, thermal stabilities, or flame retardancy, a property often associated with brominated compounds.

Furthermore, the acetyl group and the aromatic ring can be modified to introduce liquid crystalline properties or to create materials with interesting photophysical characteristics. The incorporation of such functional monomers into polymer chains can lead to the development of advanced materials for applications in electronics, optics, and sensor technology.

Future Directions and Emerging Research Frontiers for Methyl 2-(2-acetyl-4-bromophenoxy)acetate

The exploration of novel chemical entities is a cornerstone of scientific advancement, driving innovation across pharmaceuticals, materials science, and agrochemicals. Methyl 2-(2-acetyl-4-bromophenoxy)acetate, a substituted phenoxyacetate (B1228835) derivative, represents a molecule with potential for further investigation. While its current applications may be nascent, the future of research surrounding this compound and its analogues is poised to benefit from cutting-edge technologies and interdisciplinary approaches. This article focuses on the emerging research frontiers that could shape the future understanding and application of this chemical compound.

Future Directions and Emerging Research Frontiers

The trajectory of chemical research is increasingly influenced by the convergence of disciplines and the advent of powerful new tools. For a compound like methyl 2-(2-acetyl-4-bromophenoxy)acetate, future investigations will likely move beyond traditional synthesis and characterization, venturing into digitally-driven design, stereochemically complex systems, advanced catalytic methods, and deep biological interrogations.

For methyl 2-(2-acetyl-4-bromophenoxy)acetate, AI could propose multiple synthetic routes, optimizing for factors like cost, efficiency, and sustainability. arxiv.org The process, known as computer-aided synthesis planning (CASP), involves several key components where AI can be applied:

Single-Step Retrosynthesis: AI models, particularly graph neural networks and sequence-to-sequence models, can predict the most plausible disconnections and the corresponding reactants for a given product. engineering.org.cnchemrxiv.org For the target molecule, the AI would analyze the ether and acetyl functionalities to suggest precursor molecules.

Multi-Step Pathway Optimization: Using search algorithms like Monte Carlo tree search, AI can string together individual reaction steps into complete pathways. nih.gov It can evaluate and rank these pathways based on various metrics, potentially uncovering non-intuitive or novel synthetic strategies that a human chemist might overlook. nih.govchemrxiv.org

Reaction Condition Prediction: Beyond just identifying reactants, ML models are being developed to predict optimal reaction conditions, such as solvent, temperature, and catalyst, further accelerating the development process.

The integration of this "retrosynthesis knowledge" into data-driven applications allows for a more flexible and intelligent approach to synthesis design. nih.govchemrxiv.org This computational power can significantly reduce the empirical trial-and-error that has traditionally dominated synthetic chemistry, making the production of methyl 2-(2-acetyl-4-bromophenoxy)acetate and its future derivatives more efficient and accessible. arxiv.orgmit.edu

Table 1: AI/ML Approaches for Synthetic Design

| AI/ML Technique | Application in Synthesis Design | Potential Impact on Methyl 2-(2-acetyl-4-bromophenoxy)acetate Synthesis |

|---|---|---|

| Graph Neural Networks (GNNs) | Representing molecules as graphs to learn structural features and predict reaction outcomes. engineering.org.cn | Identifying optimal precursors by analyzing the compound's core phenoxyacetate (B1228835) structure. |

| Sequence-to-Sequence (Seq2Seq) Models | Treating molecules as sequences (e.g., SMILES strings) to translate a product into its reactants. chemrxiv.org | Generating multiple potential reactant pairs for key bond formations (e.g., ether linkage). |

| Monte Carlo Tree Search (MCTS) | Exploring the vast space of possible synthetic routes to find the most promising multi-step pathways. nih.gov | Designing a complete, optimized synthesis from simple starting materials to the final product. |

| Reinforcement Learning | Training an AI agent to make sequential decisions in pathway design by rewarding successful or efficient steps. chemrxiv.org | Discovering novel and highly efficient synthetic routes that minimize waste and cost. |

While methyl 2-(2-acetyl-4-bromophenoxy)acetate is an achiral molecule, the introduction of chirality into related structures could unlock novel biological activities, as enantiomers of a compound often interact differently with chiral biological systems like enzymes and receptors. chiralpedia.com The field of asymmetric synthesis, which focuses on creating specific stereoisomers, has seen tremendous progress and offers powerful tools for creating chiral analogues. researchgate.netnih.gov

Future research could explore the synthesis of chiral derivatives of the core phenoxyacetate structure. This could be achieved by:

Introducing a Chiral Center: Modification of the acetate (B1210297) side chain could create a chiral center. For example, replacing a hydrogen with another substituent would lead to a stereogenic carbon.

Creating Atropisomers: Introducing bulky groups at the positions ortho to the ether linkage on the phenyl ring could restrict rotation around the aryl-oxygen bond, leading to axially chiral atropisomers.

Modern asymmetric synthesis provides several catalytic strategies to achieve such goals with high enantioselectivity: frontiersin.org

Organocatalysis: The use of small, metal-free organic molecules as catalysts has become a pillar of asymmetric synthesis. nih.gov Chiral phosphoric acids, for instance, have been successfully used to control the stereochemistry in reactions involving the formation of complex chiral structures. nih.gov

Transition Metal Catalysis: Chiral ligands coordinated to transition metals (e.g., rhodium, palladium, copper) can facilitate a wide array of enantioselective transformations, including the formation of chiral carbon-carbon and carbon-heteroatom bonds. frontiersin.org

Biocatalysis: Enzymes are nature's own chiral catalysts, capable of operating with exquisite selectivity under mild conditions. chiralpedia.comnih.gov Engineered enzymes could be used to perform stereoselective modifications on the phenoxyacetate scaffold.

The development of these chiral systems would be essential for investigating the structure-activity relationship and identifying potentially more potent or selective biologically active compounds. researchgate.net

The synthesis of methyl 2-(2-acetyl-4-bromophenoxy)acetate involves two key bond-forming reactions: the formation of the phenoxy ether bond (a C-O bond) and the addition of the acetyl group (a C-C bond). Advances in catalysis are constantly providing more efficient, selective, and environmentally friendly methods for these types of transformations.

C-O Bond Formation: The ether linkage is typically formed via a nucleophilic substitution reaction, often a Williamson ether synthesis or a metal-catalyzed cross-coupling reaction (e.g., Ullmann or Buchwald-Hartwig coupling). rsc.org Future research will likely focus on discovering novel catalysts that can facilitate this reaction under milder conditions, with lower catalyst loading, and with a broader substrate scope. Copper- and palladium-based catalytic systems remain at the forefront, with ongoing efforts to design more robust and efficient ligands. rsc.orgpku.edu.cn

C-C Bond Formation (Acetylation): The introduction of the acetyl group is a type of acylation reaction. While classic Friedel-Crafts acylation is an option, it often requires harsh conditions. Modern catalytic methods offer milder alternatives. Research into novel catalysts for acetylation includes the use of various transition metals and heterogeneous catalysts, which can be easily recovered and reused, enhancing the sustainability of the process. mdpi.com In some cases, catalyst- and solvent-free conditions are being developed, representing a significant "green" advancement. researchgate.net

Furthermore, enzymes are being explored for their ability to catalyze complex bond formations, including C-C bonds, offering high selectivity and operation in aqueous environments. nih.gov The discovery of novel catalysts for these key bond formations could dramatically improve the synthesis of methyl 2-(2-acetyl-4-bromophenoxy)acetate.

Table 2: Catalytic Strategies for Key Bond Formations

| Bond Type | Traditional Method | Emerging Catalytic Approach | Potential Advantage |

|---|---|---|---|

| Aryl-Ether (C-O) Bond | Williamson Ether Synthesis | Copper or Palladium-catalyzed cross-coupling reactions with novel ligands. rsc.orgpku.edu.cn | Milder reaction conditions, broader substrate compatibility, higher yields. |

| Aryl-Ketone (C-C) Bond | Friedel-Crafts Acylation | Heterogeneous acid catalysts or novel organocatalysts. mdpi.com | Increased selectivity, catalyst recyclability, reduced waste. |

| General Bond Formation | Stoichiometric Reagents | Biocatalysis using engineered enzymes. nih.gov | High stereoselectivity, environmentally friendly (aqueous media, mild conditions). |

To fully understand the potential of methyl 2-(2-acetyl-4-bromophenoxy)acetate or its derivatives, it is crucial to determine how they interact with biological systems at a molecular level. Phenoxyacetic acid derivatives have been investigated for various pharmacological activities, providing a rationale for such studies. nih.govnih.gov Interdisciplinary research combining chemistry with structural biology and advanced imaging is essential for this purpose.

Target Identification and Validation: A key first step is to identify the protein(s) that the compound binds to. Photoaffinity labeling is a powerful technique where a photoreactive group is attached to the small molecule. dntb.gov.ua Upon UV irradiation, the probe permanently crosslinks to its binding partner, allowing for its isolation and identification using proteomics. This can help map the interactome of the small molecule on a proteome-wide scale.

Structural Elucidation of Interactions: Once a protein target is identified, structural biology techniques can reveal the precise binding mode. X-ray crystallography and cryo-electron microscopy (Cryo-EM) can provide atomic-resolution structures of the small molecule bound to its protein target. This information is invaluable for understanding the basis of its activity and for guiding the rational design of more potent and selective analogues.

Cellular Imaging: Advanced fluorescence microscopy techniques can visualize the effects of the compound in living cells in real-time. nih.gov For example, specially designed fluorescent reporters can be used to monitor small molecule-induced protein-protein interactions or dissociations. nih.gov Techniques like fluorescence polarization (FP) and thermal shift assays (TSA) can be used in high-throughput screening to quantify binding affinities and discover initial hits. nih.gov Recent breakthroughs are even making it possible to directly visualize the atomic structures of individual small molecules. sciencedaily.com

This interdisciplinary approach provides a comprehensive understanding of a compound's mechanism of action, bridging the gap from chemical structure to biological function.

Q & A

Basic: What are the standard synthetic routes for methyl 2-(2-acetyl-4-bromophenoxy)acetate?

Answer: The synthesis typically involves nucleophilic substitution between 2-acetyl-4-bromophenol and methyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like acetone or DMF under reflux conditions. Post-reaction purification employs recrystallization or column chromatography to isolate the ester product in high purity. This methodology aligns with analogous phenoxyacetate ester syntheses described for structurally related compounds .

Advanced: How can regioselectivity challenges during bromination of precursor molecules be addressed?

Answer: Regioselectivity in bromination can be controlled by leveraging electron-directing groups. For example, the acetyl group at the ortho position directs bromination to the para position on the aromatic ring. Computational tools like density functional theory (DFT) can model electrophilic aromatic substitution pathways to predict regiochemical outcomes. Experimental validation via single-crystal X-ray diffraction (as demonstrated for brominated phenylacetic acid derivatives) confirms substitution patterns .

Basic: What spectroscopic techniques are essential for characterizing methyl 2-(2-acetyl-4-bromophenoxy)acetate?

Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the ester group (δ ~3.7 ppm for methoxy, δ ~4.6 ppm for acetate CH₂) and aromatic substitution pattern.

- IR Spectroscopy : To identify carbonyl stretches (C=O at ~1740 cm⁻¹ for ester, ~1680 cm⁻¹ for acetyl).

- Mass Spectrometry (HRMS) : For molecular ion verification.

- X-ray Crystallography : Resolves ambiguities in stereochemistry and crystal packing, as shown for brominated phenylacetic acids .

Advanced: How to resolve discrepancies in NMR data for derivatives of this compound?

Answer: Contradictions in NMR signals (e.g., unexpected splitting or integration ratios) may arise from dynamic effects (e.g., rotational barriers) or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Maps coupling networks to assign proton environments.

- Re-crystallization : Eliminates impurities; solvents like ethanol/water mixtures are effective.

- Variable Temperature NMR : Detects conformational changes.

Refer to crystallographic data (e.g., dihedral angles in brominated analogs) to validate structural hypotheses .

Basic: What purification methods optimize yield and purity?

Answer:

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (20–40% EtOAc) for optimal separation.

- Recrystallization : Ethanol or methanol/water systems yield high-purity crystals.

- HPLC : For analytical-scale purity checks, especially when synthesizing derivatives for biological assays .

Advanced: How to enhance reaction efficiency in solvent-dependent syntheses?

Answer:

- Solvent Screening : Compare DMF (high polarity, accelerates SN2 reactions) vs. acetone (moderate polarity, easier workup).

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 hours to 2 hours) while maintaining yield.

- Catalytic Additives : Phase-transfer catalysts (e.g., TBAB) improve interfacial reactivity in biphasic systems .

Basic: How to confirm esterification efficiency during synthesis?

Answer:

- TLC Monitoring : Use UV-active plates and eluents like 30% EtOAc/hexane (Rf ~0.5 for product).

- Quantitative NMR : Compare integrals of starting phenol (OH peak at δ ~5 ppm) vs. product methoxy group.

- HPLC Retention Times : Compare against authentic standards .

Advanced: What computational approaches predict reactivity in nucleophilic substitutions?

Answer:

- DFT Calculations : Model transition states to identify electrophilic centers (e.g., carbonyl carbons).

- Molecular Electrostatic Potential (MEP) Maps : Highlight electron-deficient regions susceptible to nucleophilic attack.

- Docking Studies : Predict interactions with biological targets (e.g., enzyme active sites) for derivatives .

Basic: What safety protocols are critical during synthesis?

Answer:

- Ventilation : Handle brominated reagents in fume hoods due to volatility.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Halogenated waste containers for brominated byproducts, as per institutional guidelines .

Advanced: How to analyze hydrogen-bonding patterns in crystallized products?

Answer:

- X-ray Diffraction : Resolves O–H···O and C–H···O interactions (e.g., centrosymmetric dimers in bromophenylacetic acids).

- Hirshfeld Surface Analysis : Quantifies intermolecular contacts (e.g., % contribution of H-bonding vs. van der Waals interactions).

- Thermogravimetric Analysis (TGA) : Correlates thermal stability with packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.